7-Methoxy-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of a methoxy group at the 7th position of the quinoline ring
Preparation Methods
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common synthetic route involves the reaction of 7-methoxyquinoline with hydrogen in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions . Another method includes the reduction of 7-methoxyquinoline using sodium borohydride in ethanol . Industrial production methods often employ similar catalytic hydrogenation processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the quinoline ring, forming compounds like this compound halides.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, potassium permanganate, and chromium trioxide. The major products formed from these reactions are 7-methoxyquinoline, 7-methoxydecahydroquinoline, and various halogenated derivatives.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic benefits in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
7-Methoxy-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Lacks the methoxy group, resulting in different chemical and biological properties.
7-Hydroxy-1,2,3,4-tetrahydroquinoline:
7-Methoxyquinoline: The fully aromatic counterpart, which exhibits different reactivity and uses compared to its tetrahydro derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKNRIQDGSVRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585674 | |
Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19500-61-9 | |
Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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